BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide

GABAB receptor antagonism 3,4-dichlorobenzyl pharmacophore regioisomeric SAR

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide (CAS 1307162-71-5, MF C₁₃H₁₈Cl₂N₂O, MW 289.20 g/mol) is a chiral valine-derived tertiary amide building block featuring a (3,4-dichlorophenyl)methyl substituent on the amide nitrogen and defined (S)-stereochemistry at the α-carbon. The compound is catalogued as a research chemical with a minimum purity specification of 95% (AKSci) to 98% (Leyan).

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
Cat. No. B7864879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide
Molecular FormulaC13H18Cl2N2O
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-4-5-10(14)11(15)6-9/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
InChIKeyFHTWBBBLFBHOEZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide CAS 1307162-71-5 – Molecular Identity, Available Grades, and Core Specifications


(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide (CAS 1307162-71-5, MF C₁₃H₁₈Cl₂N₂O, MW 289.20 g/mol) is a chiral valine-derived tertiary amide building block featuring a (3,4-dichlorophenyl)methyl substituent on the amide nitrogen and defined (S)-stereochemistry at the α-carbon . The compound is catalogued as a research chemical with a minimum purity specification of 95% (AKSci) to 98% (Leyan) . According to the ZINC database (ZINC5140412), this compound has no known biological activity registered in ChEMBL 20, and its calculated physicochemical profile includes a predicted logP of 2.67 and a fraction sp³ of 0.46, placing it within drug-like property space .

Why (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide Cannot Be Replaced by a Close Structural Analog Without Risk of Divergent Pharmacological or Physicochemical Outcomes


This compound belongs to a series of chiral N-benzyl valinamide derivatives wherein three structural variables govern biological recognition: the dichloro substitution pattern on the benzyl ring, the presence or absence of N-methylation on the amide nitrogen, and the absolute configuration at the α-carbon. The 3,4-dichlorobenzyl motif is pharmacologically privileged in GABAergic systems; the potent GABAB antagonist CGP 52432 (IC₅₀ = 85 nM) exploits this exact substitution pattern, and the 3,4-disposition is documented as a breakthrough modification that substantially enhanced antagonist affinity relative to earlier analogs . Regioisomers bearing 2,4-dichloro (CAS 1292052-82-4), 2,6-dichloro (CAS 1354014-81-5), or 2,3-dichloro (CAS 1308634-49-2) benzyl groups lack this established pharmacophoric precedent and may exhibit divergent target engagement. N-Methylation converts the amide from a secondary to a tertiary amide, eliminating the H-bond donor capacity of the amide NH and altering conformational preference, metabolic stability, and target recognition. The closest secondary amide analog, (S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide (CAS 1354014-74-6), shows only weak displacement at the GABA-A β3 receptor (IC₅₀ = 170,000 nM), providing direct evidence that even a single methyl deletion can shift activity by orders of magnitude . Together, these features make generic substitution inadvisable without re-characterization of the specific analog.

Quantitative Differentiation Evidence for (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide Relative to Closest Structural Analogs


Regioisomeric Pharmacophoric Potential: 3,4-Dichlorobenzyl vs. 2,4- and 2,6-Dichlorobenzyl Motifs and GABAergic Target Engagement Precedent

The 3,4-dichlorobenzyl substituent present in the target compound is a validated pharmacophoric motif in GABAergic drug discovery. This exact substitution pattern is employed by CGP 52432 (3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid), a potent and selective GABAB receptor antagonist with an IC₅₀ of 85 nM . Historical SAR analysis identified the introduction of the 3,4-dichlorobenzyl group as a 'major breakthrough' that dramatically improved antagonist potency at GABAB receptors relative to earlier-generation ligands such as phaclofen (high μM affinity) . In contrast, the 2,4-dichlorobenzyl (CAS 1292052-82-4) and 2,6-dichlorobenzyl (CAS 1354014-81-5) regioisomers of the same valinamide chemotype lack any known association with validated GABAergic pharmacophores. The 3,4-dichloro orientation places chlorine atoms in positions that balance electronic effects (σₘ + σₚ) and steric accessibility for target binding, a geometry not replicated by any other dichloro regioisomer in this series.

GABAB receptor antagonism 3,4-dichlorobenzyl pharmacophore regioisomeric SAR CGP 52432

N-Methylation Status: Tertiary vs. Secondary Amide and Impact on GABA-A Receptor Binding Affinity

The target compound features N-methylation on the amide nitrogen, creating a tertiary amide. The closest commercially available comparator lacking this N-methyl group, (S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide (CAS 1354014-74-6), has been evaluated for binding at the human GABA-A β3 receptor. In a radioligand displacement assay using [³H]R-(-)-14 against human FLAG-tagged β3 GABA-A receptor expressed in HEK293S cells, the secondary amide analog displayed an IC₅₀ of 170,000 nM (170 μM), indicating weak affinity . The N-methylation in the target compound eliminates the amide NH hydrogen-bond donor, alters the amide's conformational equilibrium (Z/E preference), and increases lipophilicity, all of which are expected to shift binding affinity and selectivity relative to the secondary amide. While quantitative data for the target compound itself are not yet available in ChEMBL 20, the weak affinity of the demethylated analog provides a baseline from which the N-methyl modification would be expected to produce a measurable change in receptor interaction.

GABA-A receptor N-methyl amide tertiary amide binding affinity CHEMBL2163549

Stereochemical Identity: (S)-Enantiomer vs. Racemate as a Determinant of Chiral Recognition in Biological Systems

The target compound is the enantiomerically pure (S)-isomer derived from L-valine. The α-carbon stereochemistry determines the spatial orientation of the amino group, the isopropyl side chain, and the amide moiety relative to the 3,4-dichlorobenzyl group. In chiral biological environments, enantiomers can exhibit profoundly different binding affinities, as demonstrated across the valinamide class: enantiomeric pairs of N-methyl-N,α-methylbenzylbutyramide show opposite stereopreference for inhibition of cholesterol esterase and acetylcholinesterase, with the (S)-enantiomer selectively inhibiting one enzyme while the (R)-enantiomer is preferred by the other . For GABAergic targets specifically, CGP 55845, a close structural relative containing the 3,4-dichlorobenzyl motif, exists as the defined (1S,2S)-isomer, and its stereochemistry is essential for its potent GABAB antagonist activity (apparent Kd = 30 nM) . The target compound is supplied with defined (S)-stereochemistry, enabling direct use in stereospecific SAR studies without requiring subsequent chiral separation.

chiral resolution (S)-enantiomer stereospecific binding valine derivative

Physicochemical Differentiation: logP, Fraction sp³, and Property-Based Prioritization vs. Regioisomeric Analogs

The target compound's calculated logP of 2.67 and fraction sp³ of 0.46 (ZINC database) place it in a favorable region of drug-like chemical space, balancing lipophilicity with three-dimensional character . While the 2,4-dichloro and 2,6-dichloro regioisomers share the identical molecular formula (C₁₃H₁₈Cl₂N₂O, MW 289.2), the different chlorine positions alter the molecular electrostatic potential and dipole moment, which can affect solubility, permeability, and off-target promiscuity. The 3,4-dichloro substitution creates a dipole vector distinct from the 2,4- and 2,6- orientations. Additionally, N-methylation eliminates one H-bond donor relative to the secondary amide series, reducing the H-bond donor count from 2 to 1, which lowers polar surface area and may improve membrane permeation. Removal of the methyl group (as in the secondary amide analog CAS 1354014-74-6) reduces logP by approximately 0.3-0.5 units and increases H-bond donor count by 1, potentially altering pharmacokinetic behavior.

lipophilicity logP fraction sp³ drug-likeness physicochemical comparison

Recommended Research and Procurement Application Scenarios for (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide Based on Differential Evidence


GABAergic Receptor SAR Campaigns Requiring a 3,4-Dichlorobenzyl Pharmacophore Probe

For drug discovery programs targeting GABA-A, GABA-B, or related ionotropic/metabotropic receptors, this compound provides a chiral, N-methylated amide scaffold bearing the validated 3,4-dichlorobenzyl pharmacophore. The 3,4-dichloro substitution pattern is established in potent GABAB antagonists (CGP 52432, IC₅₀ = 85 nM) and represents a privileged motif for GABA receptor engagement . Use of the 2,4- or 2,6-dichloro regioisomers would introduce an untested pharmacophoric geometry with no known GABAergic validation. This compound is appropriate as a scaffold for developing subtype-selective GABA receptor modulators, where the N-methyl group can be exploited to tune H-bonding interactions and the free primary amine permits further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation).

Chiral Valine-Derived Building Block for Stereospecific Synthesis and Medicinal Chemistry Library Enumeration

The compound serves as an enantiomerically pure (S)-valine-derived building block with a pre-installed 3,4-dichlorobenzyl tertiary amide. This eliminates the need for late-stage chiral resolution or asymmetric amidation steps. The defined (S)-stereochemistry is critical for any biological target where chiral recognition governs activity, as demonstrated by the opposite stereopreference observed for enantiomeric N-methyl-N,α-methylbenzylbutyramides at cholesterol esterase and acetylcholinesterase . As part of a screening library or focused medicinal chemistry enumeration, this compound provides a point of entry to a chemical space that is stereochemically defined and regioisomerically distinct, enabling construction of analog series around the 3,4-dichlorobenzylamine motif without racemization risk.

Agricultural Fungicide Discovery Based on the Substituted Valinamide Chemotype

Substituted valinamide derivatives are an established class of agricultural fungicides with excellent activity against Oomycete diseases, as documented in patent CN102452959A and related Bayer valinamide carbamate programs . The target compound, containing a 3,4-dichlorobenzyl substituent on the valinamide core, represents a specific structural variant within this fungicidal chemotype. The dichlorinated aromatic ring and tertiary amide features may modulate fungicidal potency and spectrum relative to simpler valinamide carbamates. Researchers developing carboxylic acid amide (CAA) fungicides or investigating structure-activity relationships against Phytophthora, Plasmopara, or Pseudoperonospora species can use this compound as a scaffold for further optimization, particularly given the precedent for halogenated benzyl groups enhancing fungicidal activity in related series.

Property-Focused Lead Optimization Where N-Methylation Confers a Pharmacokinetic Advantage over Secondary Amide Analogs

For programs where CNS penetration, metabolic stability, or reduced H-bond donor count is a design objective, the N-methylated tertiary amide of this compound offers a deliberate physicochemical differentiation from the secondary amide analog (CAS 1354014-74-6). The target compound has one fewer H-bond donor, higher calculated logP (2.67), and a tertiary amide that resists N-dealkylation metabolism more effectively than secondary amides. These properties make it a more suitable starting point for lead compounds intended for oral or CNS applications, where excessive H-bond donor count or low lipophilicity can limit bioavailability . The secondary amide comparator, which shows only weak GABA-A β3 binding (IC₅₀ = 170 μM), further illustrates that the N-methyl modification is likely to produce a distinct pharmacological profile even against the same target class.

Quote Request

Request a Quote for (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.